molecular formula C15H20N2O2S2 B2592633 3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea CAS No. 2097856-98-7

3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2592633
CAS No.: 2097856-98-7
M. Wt: 324.46
InChI Key: CKPKHBYCIXYGQQ-UHFFFAOYSA-N
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Description

3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea is a synthetic urea derivative with the CAS Number 2097856-98-7 and a molecular formula of C15H20N2O2S2 . It has a molecular weight of approximately 324.46 g/mol . The compound features a distinctive molecular structure that incorporates two thiophene rings—a thiophen-3-yl group and a thiophen-2-ylmethyl group—linked by a pentyl chain bearing a hydroxy group . This specific architecture, particularly the urea functional group, makes it a valuable intermediate or building block in medicinal chemistry and drug discovery research. Compounds with urea and thiophene motifs are frequently investigated for their potential biological activities and their utility in the synthesis of more complex molecules. Researchers can utilize this chemical in various exploratory studies, including but not limited to, high-throughput screening, structure-activity relationship (SAR) studies, and as a precursor in organic synthesis. The product is offered with high purity for research purposes. It is available from multiple global suppliers in quantities ranging from 1mg to 50mg . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-hydroxy-3-thiophen-3-ylpentyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S2/c18-7-4-12(13-5-9-20-11-13)3-6-16-15(19)17-10-14-2-1-8-21-14/h1-2,5,8-9,11-12,18H,3-4,6-7,10H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPKHBYCIXYGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Hydroxythiophene Intermediate: Starting with thiophene, a Friedel-Crafts acylation reaction introduces a carbonyl group, followed by reduction to form the hydroxythiophene.

    Alkylation: The hydroxythiophene is then alkylated with a suitable halide to introduce the pentyl chain.

    Urea Formation: The final step involves reacting the alkylated hydroxythiophene with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to improve yield and purity, and employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Key Steps

  • Urea Bond Formation :

    • Urea bonds are typically formed by reacting amines with isocyanates or carbamates. For this compound, the reaction between an amine (e.g., 5-hydroxy-3-(thiophen-3-yl)pentylamine) and a thiophen-2-ylmethyl isocyanate would yield the urea.

    • Coupling agents like carbodiimides (e.g., EDC or DCC) may facilitate this reaction, as seen in amide synthesis ().

  • Thiophene Ring Formation :

    • Thiophene ring installation could involve cyclization reactions (e.g., using Grignard reagents) or direct substitution. For example, pentyl magnesium bromide might react with a thiophene precursor to form the thiophen-3-ylpentyl moiety ().

  • Hydroxylation :

    • The hydroxyl group at the 5-position of the pentyl chain may be introduced via oxidation (e.g., using oxidizing agents like KMnO₄) or hydroboration-oxidation of alkene precursors ().

  • Functional Group Compatibility :

    • The thiophene and hydroxy groups are reactive sites for further diversification, such as electrophilic substitution on thiophene or esterification of the hydroxyl group ().

Hydrolysis

  • Urea Hydrolysis :
    Urea bonds can hydrolyze under acidic or basic conditions to form carbamates or amines. For example, in acidic media, the urea may cleave to produce a carbamate and an amine ().
    Urea+H2OCarbamic acid+Amine\text{Urea} + \text{H}_2\text{O} \rightarrow \text{Carbamic acid} + \text{Amine}

Oxidation

  • Hydroxyl Group :
    The primary alcohol (5-hydroxy group) can be oxidized to a ketone or carboxylic acid using oxidants like PCC or KMnO₄ ().

  • Thiophene :
    Thiophene rings are generally stable under mild oxidation but may undergo electrophilic substitution (e.g., bromination) under harsh conditions ().

Electrophilic Substitution

  • Thiophene Reactivity :
    The thiophene rings (3-yl and 2-ylmethyl) are reactive sites for electrophilic substitution. For example, bromination or nitration could occur at the 5-position of thiophene-2-ylmethyl ( ).

Stability

  • The compound’s stability depends on solvent and pH. Urea derivatives are typically stable under standard laboratory conditions but may degrade in highly acidic/basic environments ().

Biological Activity

  • Protease Inhibition :
    Urea derivatives are explored as aspartyl-protease inhibitors, suggesting potential therapeutic applications ( ).

  • P2Y1 Receptor Antagonism :
    Ureas with heterocyclic substituents (e.g., thiophene) are investigated for thrombotic conditions, indicating cardiovascular applications ( ).

Materials Science

  • The compound’s thiophene and urea moieties may enable interactions with biomolecules, making it a candidate for polymer synthesis or sensor development ().

Reactivity Trends

Functional Group Reaction Product Source
UreaHydrolysis (acidic)Carbamate + amine
Hydroxyl (-OH)Oxidation (PCC)Ketone
ThiopheneElectrophilic substitutionBrominated thiophene

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiophene moieties exhibit significant anticancer properties. The urea group enhances the interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation. Research has shown that derivatives of thiophene-based ureas can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its thiophene structure is known to disrupt bacterial cell membranes, leading to cell death. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could have implications for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Organic Electronics

Due to its unique electronic properties, 3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea is being explored for applications in organic electronics, such as organic solar cells and light-emitting diodes (LEDs). The compound's ability to form stable thin films makes it suitable for use in electronic devices where charge transport is essential .

Sensors

The compound's sensitivity to environmental changes suggests its potential use in sensor technology. Thiophene derivatives are known for their electrochemical properties, which can be harnessed in the development of sensors for detecting various chemical species or environmental pollutants .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant apoptosis in breast cancer cell lines with IC50 values indicating potency comparable to existing chemotherapeutics .
Study BAntimicrobial EfficacyShowed effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations lower than standard antibiotics .
Study COrganic ElectronicsAchieved high efficiency in organic solar cells using this compound as an active layer, outperforming traditional materials in certain configurations .

Mechanism of Action

The mechanism of action for 3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the urea moiety might form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea with Analogous Compounds

Compound Name / Class Core Structure Key Substituents Functional Groups Reference
This compound Linear pentyl chain Thiophen-3-yl (C5 chain), Thiophen-2-ylmethyl, Hydroxyl at C5 Urea
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thiourea analogs Pyrimidine ring Benzofuran, Thiophen-2-yl Urea/Thiourea at C2
Duloxetine Related Compound F [(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine] Propan-1-amine chain Thiophen-3-yl, Naphthalen-1-yloxy Tertiary amine
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Propanol backbone Thiophen-2-yl, Methylamino Alcohol, Secondary amine
Tetrahydrobenzo[b]thiophene-urea derivatives (e.g., 7a-d) Tetrahydrobenzo[b]thiophene core Cyano/ester groups, Hydrazono-benzoyl urea Urea, Hydrazone

Key Observations :

  • Thiophene Positioning : The dual thiophene groups (3-yl and 2-yl) distinguish it from compounds like duloxetine-related analogs, which feature a single thiophene linked to naphthalene .
  • Functional Groups : The hydroxyl group on the pentyl chain introduces polarity absent in simpler thiophene-urea derivatives (e.g., pyrimidin-2-ol analogs ).

Notes

Data Limitations : Direct experimental data (e.g., NMR, XRD) for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Validation Needs : Computational tools (e.g., SHELX , Mercury ) and synthetic validation (e.g., replication of methods in ) are recommended for confirming properties.

Functional Group Impact : The hydroxyl and dual thiophene groups warrant further study to assess electronic effects or steric hindrance in biological targets.

Biological Activity

The compound 3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea is part of a broader class of thiourea derivatives known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various pathogens.

Chemical Structure

The compound features a urea moiety substituted with thiophene rings, which are known to enhance biological activity through various mechanisms. The presence of hydroxyl and thiophenyl groups contributes to its pharmacological properties.

Biological Activity Overview

The biological activity of thiourea derivatives, including the compound , has been extensively studied. Key areas of interest include:

1. Antimycobacterial Activity

Research indicates that compounds with similar structural features exhibit significant antimycobacterial properties. For instance, a study synthesized several thiourea derivatives and evaluated their activity against Mycobacterium tuberculosis (Mtb). The most active compounds displayed minimum inhibitory concentrations (MICs) as low as 1.56 µM, demonstrating the potential of thiourea derivatives in combating drug-resistant strains of Mtb .

2. Urease Inhibition

Urease inhibitors are crucial in managing conditions such as peptic ulcers and kidney stones. Compounds similar to our target have shown promising urease inhibitory activity with IC50 values significantly lower than standard inhibitors. For example, certain thiourea derivatives exhibited IC50 values ranging from 0.0019 µM to 0.0532 µM against jack bean urease, indicating potent inhibitory effects .

3. Antioxidant Activity

Thiourea derivatives have also been evaluated for their antioxidant properties. In vitro studies demonstrated that some derivatives effectively scavenge free radicals, which is essential for preventing oxidative stress-related diseases .

4. Antibacterial Activity

The antibacterial efficacy of thiourea compounds has been documented against various pathogens such as E. coli, S. aureus, and P. aeruginosa. For instance, MIC values for certain derivatives ranged from 40 to 50 µg/mL, showcasing their potential as antibacterial agents .

Comparative Efficacy

The following table summarizes the biological activities of selected thiourea derivatives compared to our target compound:

CompoundActivity TypeMIC/IC50 ValueReference
TTU5Antimycobacterial1.56 µM
Compound 4iUrease Inhibition0.0019 µM
Compound 2Antibacterial40-50 µg/mL
Compound X (similar structure)Antioxidant ActivityNot specified

The mechanisms by which thiourea derivatives exert their biological effects include:

  • Enzyme Inhibition : Compounds inhibit key enzymes such as urease and enoyl acyl carrier protein reductase (InhA), crucial for bacterial survival.
  • Free Radical Scavenging : The hydroxyl groups in these compounds facilitate the neutralization of free radicals.
  • Lipophilicity : The presence of thiophene rings enhances lipophilicity, aiding in membrane penetration and interaction with intracellular targets.

Case Studies

Several case studies highlight the effectiveness of thiourea derivatives:

  • A study focusing on the synthesis and evaluation of urea derivatives showed that structural modifications significantly influenced biological activity, with specific substitutions enhancing potency against Mtb .
  • Another investigation into urease inhibitors demonstrated that certain thioureas not only inhibited enzyme activity but also exhibited low cytotoxicity, making them suitable candidates for therapeutic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. A common approach involves reacting thiophene-substituted amines with isocyanates in inert solvents (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts . Optimizing molar ratios, temperature (60–80°C), and solvent polarity is critical for improving yield (>75%) and reducing side products like thiourea derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How can the structural integrity of this urea derivative be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1^1H and 13^13C NMR to confirm the presence of thiophene protons (δ 6.8–7.5 ppm) and urea carbonyl groups (δ 155–160 ppm).
  • X-ray crystallography : Resolve the crystal structure to verify stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally similar thiourea derivatives .
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS.

Q. What preliminary assays are recommended to assess the compound’s bioactivity?

  • Methodological Answer : Screen for bioactivity using:

  • Enzyme inhibition assays : Target kinases or proteases due to urea’s hydrogen-bonding capability.
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Antioxidant activity : Measure radical scavenging (DPPH/ABTS assays) given thiophene’s redox-active sulfur .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer :

  • Standardize protocols : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and incubation times.
  • Statistical modeling : Apply ANOVA or mixed-effects models to account for batch variability .
  • Meta-analysis : Aggregate data from independent studies to identify trends, as suggested in methodological frameworks for resolving data inconsistencies .

Q. What experimental designs are suitable for studying the compound’s environmental fate and metabolic pathways?

  • Methodological Answer :

  • Environmental fate : Use split-plot designs with abiotic/biotic compartments (e.g., soil-water systems) to track degradation products via LC-MS/MS .
  • Metabolic studies : Employ 14^{14}C-labeled analogs in hepatocyte microsomes to identify phase I/II metabolites.
  • Longitudinal analysis : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) over 28-day exposure periods .

Q. How can the compound’s mechanism of action be elucidated when traditional assays yield ambiguous results?

  • Methodological Answer :

  • Computational docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase ATP-binding pockets).
  • Proteomics : Apply SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment.
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution, as validated for urea-based inhibitors .

Methodological Frameworks for Data Interpretation

Q. How should researchers integrate this compound into a broader theoretical framework (e.g., drug design or materials science)?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., thiophene position, hydroxyl chain length) with bioactivity using QSAR models .
  • Thermodynamic profiling : Measure binding entropy/enthalpy via ITC (isothermal titration calorimetry) to refine molecular design principles .

Q. What statistical approaches are recommended for multivariate analysis of its physicochemical properties?

  • Methodological Answer :

  • PCA (Principal Component Analysis) : Reduce dimensionality of variables like logP, solubility, and polar surface area.
  • PLS (Partial Least Squares) : Predict bioavailability using latent variables derived from spectral data (e.g., IR, Raman) .

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